molecular formula C22H30O10 B12412129 Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4

Cat. No.: B12412129
M. Wt: 458.5 g/mol
InChI Key: UDJLVIABEVCMKC-IUJFLSJQSA-N
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Description

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterated glucuronide conjugate of mono-(2-ethyl-hexyl) phthalate. This compound is a metabolite of di-(2-ethyl-hexyl) phthalate, which is widely used as a plasticizer in various consumer products. The deuterated form is often used in scientific research to study metabolic pathways and the effects of phthalates on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 typically involves the glucuronidation of mono-(2-ethyl-hexyl) phthalate. This process can be carried out using recombinant UDP-glucuronosyltransferases and microsomes from the liver and intestine . The reaction conditions often include the use of specific enzymes and cofactors to facilitate the glucuronidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the glucuronide conjugate.

Chemical Reactions Analysis

Types of Reactions

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 primarily undergoes glucuronidation reactions. This process involves the addition of a glucuronic acid moiety to the parent compound, facilitated by UDP-glucuronosyltransferases .

Common Reagents and Conditions

The glucuronidation reactions typically require UDP-glucuronic acid as a cofactor and specific UDP-glucuronosyltransferases as catalysts. The reactions are carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate.

Major Products Formed

The major product formed from the glucuronidation of mono-(2-ethyl-hexyl) phthalate is this compound. This compound is a stable metabolite that can be further analyzed for its biological effects and metabolic pathways.

Scientific Research Applications

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 involves its role as a metabolite of di-(2-ethyl-hexyl) phthalate. The glucuronidation process facilitates the detoxification and excretion of the parent compound. The molecular targets and pathways involved include various UDP-glucuronosyltransferases that catalyze the glucuronidation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Mono-(2-ethyl-hexyl) phthalate
  • Di-(2-ethyl-hexyl) phthalate
  • Mono-(2-ethyl-hexyl) phthalate-d4

Uniqueness

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in studying the metabolic fate and biological effects of phthalates.

Properties

Molecular Formula

C22H30O10

Molecular Weight

458.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15-,16-,17+,18-,22-/m0/s1/i6D,7D,9D,10D

InChI Key

UDJLVIABEVCMKC-IUJFLSJQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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